Dizoclipine

Description

Dizoclipine (MK-801) is a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors critical for synaptic plasticity, learning, and memory . It binds to the intrachannel site of the NMDA receptor with high affinity and voltage-dependence, leading to an essentially irreversible blockade . This mechanism underlies its robust interference with memory reconsolidation and destabilization, making it a prototypical tool in neuroscience research .

However, this compound's potent NMDA receptor antagonism is associated with dissociative and psychotomimetic effects, which are linked to its kinetic profile at the receptor . Despite this, its clinical application is precluded by neurotoxicity observed in animal models and humans, including vacuolization in cerebrocortical neurons .

Properties

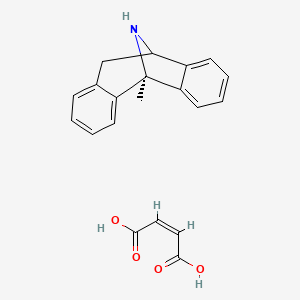

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(1R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15?,16-;/m1./s1 |

InChI Key |

QLTXKCWMEZIHBJ-SJWSIHGDSA-N |

Isomeric SMILES |

C[C@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dizocilpine involves several key steps, including the formation of the nitrogen-bridged core through an intramolecular Heck reaction followed by hydroamination . The process typically requires specific reaction conditions such as controlled temperature and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of dizocilpine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Synthetic Reactions and Derivatives

Dizocilpine derivatives are synthesized through nucleophilic substitution reactions. The core structure (5-chloro-10,11-dihydro-5H-dibenzo[a,d]annulene) reacts with amines under controlled conditions:

-

Reactants : 5-chloro-dibenzoannulene (1 eq) + primary/secondary amines (3 eq)

-

Solvent : Dry acetonitrile

-

Conditions : Argon atmosphere, 40°C, 3 hours

-

Workup : Flash chromatography (CH₂Cl₂/MeOH + NH₃) followed by HCl salt formation

Representative Derivatives ( ):

| Compound | Amine Used | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | Methylamine | 43 | 208.7–209.7 |

| 3b | Cyclohexylamine | 66 | 195–196.5 |

Key intermediates like 5H-dibenzo[a,d]annulen-5-ol are converted to chlorides using SOCl₂ in benzene ( ).

Metabolic Reactions

Dizocilpine undergoes oxidative metabolism, producing redox-active intermediates ( ):

Major Metabolic Pathways :

-

N-Hydroxylation : Forms N-hydroxy-dizocilpine, a hydroxylamine derivative.

-

Aromatic Hydroxylation : Generates 2- and 8-hydroxyl analogs.

-

Hydroxylamine metabolites oxidize to nitroxide radicals (RNO- ) and nitrosonium ions (RNO⁺), enabling electron transfer (ET) reactions.

-

Phenolic metabolites may form quinones via ET, contributing to pro-oxidant effects.

Metabolite Stability :

| Metabolite | Redox Potential (V) | Biological Implication |

|---|---|---|

| N-Hydroxy | +0.85 | Generates reactive nitrogen species |

| 2-Hydroxyl | +0.78 | Precursor to semiquinone radicals |

Salt Formation

Dizocilpine forms stable hydrochloride salts for pharmacological use:

-

Procedure : Free base dissolved in MeOH + 35% HCl → precipitation at 0°C ( ).

-

Properties : Hydrochloride salts exhibit higher melting points (e.g., 208.5–210°C) compared to the free base (68.5–69°C) ( ).

Optical Activity

Dizocilpine displays stereospecificity:

-

(+)-Isomer : Specific rotation +161.4° (589 nm, ethanol) ( ).

-

(−)-Isomer : Rotation −160.8° under identical conditions ( ).

Degradation

Under acidic or oxidative conditions:

-

Hydrolysis : Cleavage of the azabicyclo ring at pH < 3.

-

Photodegradation : Benzene rings undergo UV-induced radical formation ( ).

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Biological Relevance |

|---|---|---|---|

| Nucleophilic Substitution | Argon, 40°C, MeCN | N-alkylated derivatives | NMDA receptor modulation |

| N-Hydroxylation | Hepatic CYP450 | Hydroxylamine metabolites | Neurotoxicity potential |

| Salt Formation | HCl in MeOH | Hydrochloride salts | Enhanced solubility/stability |

Scientific Research Applications

Schizophrenia Models

Dizocilpine has been instrumental in creating animal models for schizophrenia. Unlike traditional dopaminergic agents that primarily mimic positive symptoms, dizocilpine effectively induces both positive and negative symptoms associated with schizophrenia. Studies have shown that a single injection can replicate behavioral and neurochemical alterations similar to those observed in first-episode schizophrenia patients . Chronic administration in animal models has resulted in neuropathological changes akin to those seen in human schizophrenia, making it a valuable tool for understanding the disorder and testing new treatments .

Neurodegenerative Disease Research

Dizocilpine's NMDA receptor antagonism positions it as a candidate for studying excitotoxicity-related conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Research indicates that dizocilpine can protect neurons from excitotoxic damage in vitro and in vivo, demonstrating neuroprotective effects against ischemia-induced neurodegeneration .

Behavioral Studies

Dizocilpine is used to investigate various behavioral phenomena, including its effects on locomotion and reward pathways. Studies have shown that dizocilpine administration can enhance self-stimulation behaviors in animals, suggesting its potential role in addiction research . Additionally, it has been observed to induce hyperlocomotion and other behavioral changes that are useful for assessing psychostimulant effects .

Anticonvulsant Properties

Dizocilpine exhibits anticonvulsant effects, making it a subject of interest for epilepsy treatment research. Although not clinically used for this purpose, its ability to modulate glutamate activity provides insights into developing new anticonvulsant medications .

Analgesic Effects

There is evidence suggesting that dizocilpine may possess analgesic properties, contributing to its exploration as a pain management option. Its mechanism involves modulation of glutamate signaling pathways, which are critical in pain perception .

Summary of Findings

The following table summarizes key findings related to the applications of dizocilpine:

| Application Area | Key Findings |

|---|---|

| Schizophrenia Models | Induces both positive and negative symptoms; mimics neurochemical changes in schizophrenia |

| Neurodegenerative Diseases | Protects neurons from excitotoxicity; potential for treating Alzheimer's and Huntington's |

| Behavioral Studies | Enhances self-stimulation; induces hyperlocomotion |

| Anticonvulsant Properties | Exhibits anticonvulsant effects; potential for epilepsy treatment |

| Analgesic Effects | Modulates glutamate signaling; potential role in pain management |

Mechanism of Action

Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor, blocking the flow of ions such as calcium . This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind effectively . By preventing calcium influx, dizocilpine inhibits synaptic plasticity and long-term potentiation, processes essential for learning and memory . Additionally, dizocilpine has been shown to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Comparison with Similar Compounds

Comparison with Similar NMDA Receptor Antagonists

The following table summarizes key pharmacological and clinical differences between dizoclipine and structurally or functionally similar NMDA antagonists:

Ketamine

Ketamine, like this compound, is a non-competitive NMDA antagonist but exhibits lower receptor affinity and faster kinetics, reducing its neurotoxic risk . Unlike this compound, ketamine is clinically approved for anesthesia and has shown promise in treating depression and substance use disorders due to its rapid antidepressant effects . However, its dissociative side effects limit long-term use .

Memantine

Memantine’s moderate affinity and voltage-dependence allow selective blockade of hyperactive NMDA receptors while preserving physiological neurotransmission, making it suitable for chronic use in Alzheimer’s disease . Unlike this compound, it lacks psychotomimetic effects but shows weaker neuroprotection in acute injury models .

Dextromethorphan

Primarily used as a cough suppressant, dextromethorphan exhibits NMDA antagonist activity at high doses but lacks the potency or selectivity of this compound .

Eliprodil

Eliprodil targets the NMDA receptor’s polyamine site, showing selectivity for GluN2B subunits .

Key Research Findings

Neuroprotection vs. Neurotoxicity

- This compound blocks TNF-α-induced neurotoxicity in microglia-activated models but fails to protect against neuronal damage in primate and canine cerebral ischemia studies .

- Ketamine’s neuroprotective effects are context-dependent, showing efficacy in hypobaric-ischemic models but exacerbating apoptosis in developing brains .

Role in Memory and Behavior

- This compound disrupts memory reconsolidation in zebrafish and rodent models, an effect reversed by 5-HT7 receptor antagonists .

Clinical Translation Challenges

- This compound’s irreversibility and high affinity contribute to its neurotoxicity, whereas ketamine’s faster dissociation kinetics enable safer, albeit transient, clinical use .

- Memantine’s favorable pharmacokinetics highlight the importance of balancing receptor affinity and reversibility for therapeutic NMDA antagonists .

Q & A

Q. What is the mechanistic basis of dizoclipine’s antagonism at NMDA receptors, and how does this influence experimental design in neuropharmacology studies?

this compound (MK-801) is a noncompetitive NMDA receptor antagonist that binds to the ion channel pore, blocking Ca²⁺ influx and preventing excitotoxic neuronal damage . Its high affinity and voltage-dependent binding make it a tool for studying synaptic plasticity and memory reconsolidation. When designing experiments, researchers should account for its irreversible binding kinetics, which necessitate precise dosing timelines to isolate acute vs. chronic effects. Controls should include alternative NMDA antagonists (e.g., ketamine) to compare kinetic profiles and off-target effects .

Q. Which preclinical models are most appropriate for studying this compound’s neuroprotective effects in cerebral ischemia?

Primate and canine models of complete cerebral ischemia have been used to evaluate this compound’s neuroprotective potential, with histopathological outcomes (e.g., hippocampal neuron survival) as key endpoints . However, results are contradictory: some studies report reduced neuronal damage, while others show no improvement . Researchers should prioritize models with standardized occlusion protocols (e.g., middle cerebral artery occlusion in rodents) and include biomarkers like glutamate release dynamics to contextualize efficacy .

Q. How can researchers mitigate this compound’s psychotomimetic side effects in behavioral studies?

MK-801 induces dissociative effects (e.g., hyperlocomotion, impaired sensorimotor gating) that confound behavioral assays. Methodological strategies include:

- Dose titration : Sub-anesthetic doses (0.1–0.3 mg/kg in rodents) to minimize motor disruptions while retaining NMDA blockade .

- Temporal separation : Administering MK-801 post-training in memory studies to isolate reconsolidation effects from acute intoxication .

- Comparative controls : Using ketamine or memantine to distinguish NMDA-specific effects from broader psychotomimetic pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective efficacy be reconciled in translational research?

Discrepancies arise from variations in ischemia induction methods, species-specific NMDA receptor subtypes, and timing of MK-801 administration. A meta-analysis approach is recommended:

- Systematic review of histopathological outcomes across studies (e.g., hippocampal CA1 neuron counts) .

- Subgroup analysis by model type (global vs. focal ischemia) and dosing window (pre- vs. post-ischemia) .

- Mechanistic overlap : Evaluate whether neuroprotection correlates with glutamate surge attenuation or indirect anti-apoptotic pathways .

Q. What experimental designs are optimal for isolating this compound’s effects on memory reconsolidation from its neurotoxicity?

Key considerations include:

- Time-limited exposure : Short-term MK-801 administration (e.g., single-dose post-memory retrieval) to block reconsolidation without inducing vacuolization in cortical neurons .

- Biomarker integration : Pair behavioral assays (e.g., fear conditioning) with markers of synaptic destabilization (e.g., AMPA receptor internalization) .

- Comparative pharmacology : Co-administration with neurotoxicity inhibitors (e.g., antioxidants) to dissociate reconsolidation blockade from neuronal damage .

Q. How do this compound’s kinetic properties impact its utility in chronic neurodegenerative disease models?

MK-801’s irreversible binding and long half-life limit its use in chronic studies due to cumulative toxicity. Alternatives include:

- Pulsed dosing regimens : Intermittent administration to mimic therapeutic windows while reducing toxicity .

- Transgenic models : Using NMDA receptor subunit knock-in mice (e.g., GluN2A mutants) to study receptor-specific effects .

- Combination therapies : Pairing low-dose MK-801 with mGluR5 modulators to enhance efficacy at lower concentrations .

Data Analysis and Methodological Guidance

Q. Table 1: Comparison of NMDA Receptor Antagonists in Preclinical Research

Q. Statistical Considerations :

- Use mixed-effects models to account for variability in neuroprotection studies (e.g., inter-animal differences in ischemic damage) .

- Apply false discovery rate (FDR) correction in high-throughput datasets (e.g., transcriptomic changes post-MK-801 exposure) .

Addressing Contradictions

- Neuroprotection vs. Neurotoxicity : While MK-801 reduces excitotoxicity in acute models, chronic use induces vacuolization in cortical neurons. Researchers must define clear endpoints (e.g., survival vs. functional recovery) and use histopathology as a non-negotiable validation step .

- Species-Specific Responses : Primate studies show limited neuroprotection compared to rodents, highlighting the need for cross-species biomarker validation (e.g., CSF glutamate levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.